molecular formula C19H23NO2 B5753699 N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide

N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide

Cat. No. B5753699
M. Wt: 297.4 g/mol
InChI Key: YSHFLYCDHLJVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide, also known as DMPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have anticonvulsant effects in animal models of epilepsy. Additionally, N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory and pain-related conditions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, investigations into the potential use of N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide as an antioxidant and its effects on other physiological processes may also be of interest.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide involves the reaction of 2,4-dimethylphenylamine with 3-ethyl-5-methylphenol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with acetic acid and sodium acetate to obtain the final product, N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-5-16-9-14(3)10-17(11-16)22-12-19(21)20-18-7-6-13(2)8-15(18)4/h6-11H,5,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHFLYCDHLJVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide

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